Predicted LogP and Lipophilicity: Enhanced Membrane Permeability Over Methyl Analog
In drug discovery, lipophilicity (LogP) is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). The ethyl substituent in 4-Bromo-2-ethylbenzonitrile confers a significant increase in calculated LogP compared to the methyl analog 4-Bromo-2-methylbenzonitrile, predicting improved passive membrane permeability and potentially better oral bioavailability for derived compounds .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.41 |
| Comparator Or Baseline | 4-Bromo-2-methylbenzonitrile (CAS Not Provided): 2.88 (estimated) |
| Quantified Difference | +0.53 LogP units (approx. 3.4-fold increase in lipophilicity) |
| Conditions | Computational prediction (Chemsrc database) |
Why This Matters
A higher LogP indicates greater lipophilicity, which can directly translate to better cell permeability in assays, a key differentiator when selecting a starting material for lead optimization programs.
